1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose
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Overview
Description
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a derivative of glucose, specifically modified to include acetyl and benzyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity. It is a white crystalline solid with a molecular formula of C21H26O10 and a molecular weight of 438.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose typically involves the acetylation of D-glucose followed by benzylation. One common method includes the following steps:
Acetylation: D-glucose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 1,2,4,6-tetra-O-acetyl-D-glucopyranose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH) and benzyl chloride (C7H7Cl) for benzylation.
Major Products
Hydrolysis: D-glucose and acetic acid.
Oxidation: 3-O-benzyl-D-glucopyranuronic acid.
Substitution: Various substituted glucopyranose derivatives depending on the reagents used.
Scientific Research Applications
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: As a precursor for the synthesis of glycosylated drugs and prodrugs.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose involves its ability to undergo hydrolysis and oxidation reactions, which can modify its structure and reactivity. The acetyl and benzyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific positions. This selective reactivity is crucial in the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar acetylated glucose derivative but without the benzyl group.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar benzylated glucose derivative but with benzyl groups at different positions.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: An acetylated glucosamine derivative
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is unique due to the specific positioning of the acetyl and benzyl groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-AWGDKMGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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